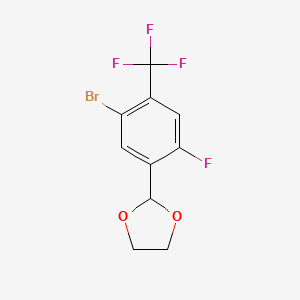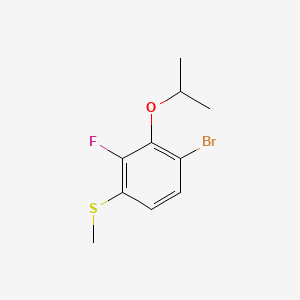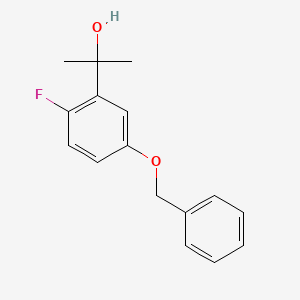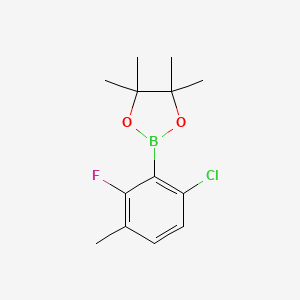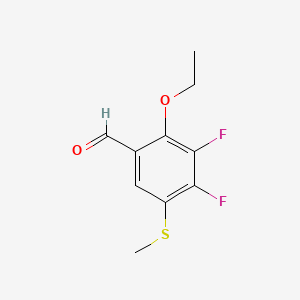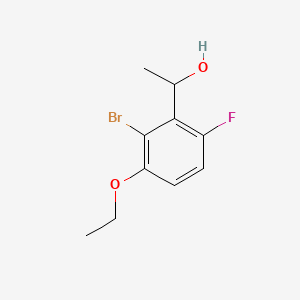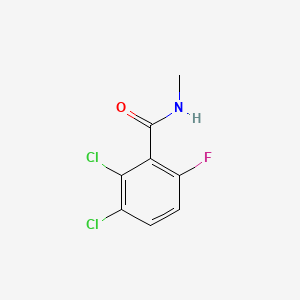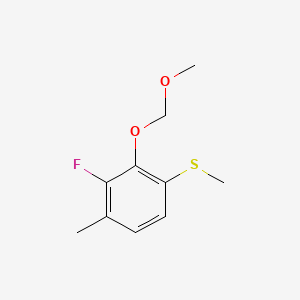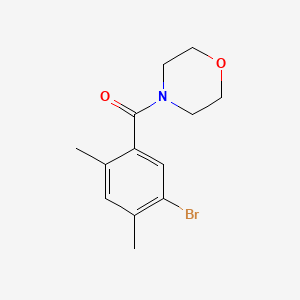
(5-Bromo-2,4-dimethylphenyl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,4-dimethylphenyl)(morpholino)methanone (5-Bromo-DMPM) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is an organobromide compound that is composed of a bromine atom, a methyl group, and a morpholine ring. 5-Bromo-DMPM is a versatile compound that has been used in a variety of applications, including synthesis, catalysis, and drug discovery.
Mécanisme D'action
The mechanism of action of (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone is not well understood. It is believed that the bromine atom in the molecule is responsible for its catalytic activity. The bromine atom acts as a Lewis acid, which is capable of forming covalent bonds with other molecules. This allows the molecule to interact with other molecules and catalyze chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone are not well understood. Studies have shown that the compound has antioxidant activity, which could be beneficial in the treatment of various diseases. However, further research is needed to determine the exact biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone in lab experiments include its high reactivity, low cost, and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is also toxic and should be handled with caution.
Orientations Futures
The potential future applications of (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone are numerous. Further research is needed to explore its potential use in drug discovery, as a catalyst in organic synthesis, and as a reagent in the synthesis of peptides and proteins. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Finally, research is needed to explore the potential toxicity of the compound and to develop safer methods of handling and storing it.
Méthodes De Synthèse
(5-Bromo-2,4-dimethylphenyl)(morpholino)methanone can be synthesized through a variety of methods. The most common method is a two-step reaction that involves the reaction of 2,4-dimethylphenol with bromine, followed by the reaction of the brominated product with morpholine. This method is relatively simple and can be carried out in a laboratory setting. Alternatively, (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone can also be synthesized through a one-step reaction involving the reaction of 2,4-dimethylphenol and morpholine with bromine.
Applications De Recherche Scientifique
(5-Bromo-2,4-dimethylphenyl)(morpholino)methanone has been widely used in scientific research due to its unique properties. It is a versatile compound that has been used in a variety of applications, including synthesis, catalysis, and drug discovery. For example, (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone has been used as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of peptides and proteins, and as a tool for drug discovery.
Propriétés
IUPAC Name |
(5-bromo-2,4-dimethylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9-7-10(2)12(14)8-11(9)13(16)15-3-5-17-6-4-15/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWTYSMGLXVOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N2CCOCC2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2,4-dimethylphenyl)(morpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


